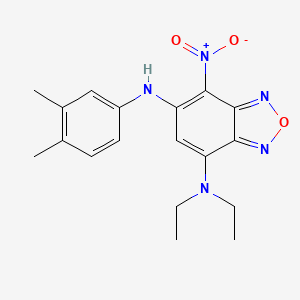
N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide
説明
N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. MNPA is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. The compound is synthesized using a multi-step process that involves the reaction of 2-methyl-3-nitroaniline with 2-chloropropanoic acid, followed by the reaction of the resulting compound with phenol.
作用機序
The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide is still not fully understood. However, studies have shown that the compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. NF-κB is a transcription factor that plays a key role in the regulation of the immune response. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. The caspase cascade is a series of proteolytic enzymes that are responsible for the programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. The compound has also been shown to inhibit the growth of bacteria and fungi, which can lead to a reduction in infections.
実験室実験の利点と制限
N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide has a number of advantages for lab experiments. The compound is cost-effective and can be synthesized in large quantities. In addition, the compound has been extensively studied for its potential biological applications, which makes it a promising compound for further research. However, there are also limitations to the use of this compound in lab experiments. The compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are a number of future directions for the study of N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide. One area of research is the development of new synthesis methods for the compound that can improve its solubility in water and increase its half-life. Another area of research is the study of the compound's mechanism of action, which can provide insights into its potential biological applications. In addition, the compound's anti-tumor properties make it a promising candidate for the development of new cancer treatments. Further research is needed to fully understand the potential of this compound for these applications.
科学的研究の応用
N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential biological applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The anti-inflammatory properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation response. The anti-tumor properties of this compound are due to its ability to induce apoptosis in cancer cells. The anti-microbial properties of this compound are due to its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-14(9-6-10-15(11)18(20)21)17-16(19)12(2)22-13-7-4-3-5-8-13/h3-10,12H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQFLLJLASBMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955340.png)


![ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B3955372.png)
![N-(4-methoxy-2-methylphenyl)-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3955381.png)
![propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955386.png)

![dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate](/img/structure/B3955403.png)
![2-chloro-5-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955411.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B3955446.png)
![4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B3955449.png)
![N-[4-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3955455.png)
![4-tert-butyl-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3955464.png)